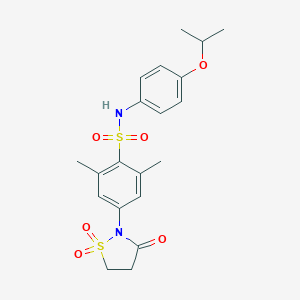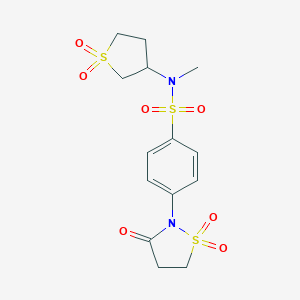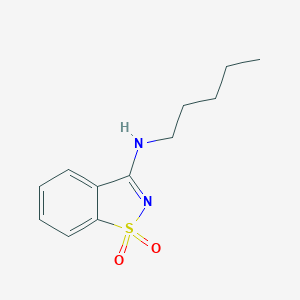![molecular formula C21H19N3O4S B253845 4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one, commonly known as MBTPS, is a benzoxazine derivative that has gained significant attention in scientific research. MBTPS is known for its unique chemical structure and its potential applications in various fields such as medicine, biology, and chemistry.
Mechanism of Action
MBTPS exerts its biological effects by inhibiting the activity of the protease responsible for the processing of SREBPs. SREBPs are transcription factors that regulate the expression of genes involved in lipid metabolism. Inhibition of SREBP processing by MBTPS leads to a decrease in the expression of genes involved in lipid synthesis and uptake, resulting in a decrease in cellular lipid levels. This mechanism of action is responsible for the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS.
Biochemical and Physiological Effects:
MBTPS has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the protease responsible for the processing of SREBPs, leading to a decrease in cellular lipid levels. This effect has been linked to the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS. In addition, MBTPS has also been shown to inhibit the activity of other proteases, including cathepsin B and D, which play a role in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBTPS for lab experiments is its unique chemical structure, which allows for the study of protein processing and trafficking. MBTPS has also been shown to possess anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. However, one of the limitations of MBTPS is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of MBTPS. One potential direction is the development of new derivatives of MBTPS with improved solubility and bioavailability. Another direction is the study of the effects of MBTPS on other proteases and their substrates. Finally, the use of MBTPS as a tool for studying lipid metabolism and its role in various diseases is an area that warrants further investigation.
Synthesis Methods
The synthesis of MBTPS involves the reaction of 4-methyl-6-hydroxybenzoxazine with 4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MBTPS.
Scientific Research Applications
MBTPS has been extensively studied for its potential applications in various fields of scientific research. In medicine, MBTPS has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, MBTPS has also been studied for its potential use in the treatment of Alzheimer's disease. In biology, MBTPS has been used as a tool to study protein processing and trafficking. It has been found to inhibit the activity of the protease responsible for the processing of sterol regulatory element-binding proteins (SREBPs). In chemistry, MBTPS has been used as a starting material for the synthesis of other benzoxazine derivatives.
properties
Product Name |
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |
|---|---|
Molecular Formula |
C21H19N3O4S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H19N3O4S/c1-23-14-8-12(6-7-16(14)28-10-18(23)26)15(25)9-24-11-22-20-19(21(24)27)13-4-2-3-5-17(13)29-20/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
PJINVMNDJOMQBR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)



![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)